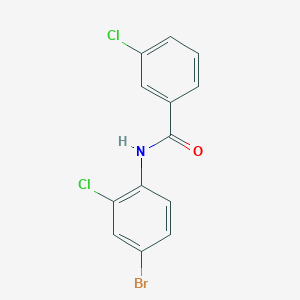

N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide

Description

N-(4-Bromo-2-chlorophenyl)-3-chlorobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with chlorine at the 3-position and a 4-bromo-2-chlorophenylamine group. Benzamides are a critical class of compounds in medicinal and materials chemistry due to their structural versatility and tunable electronic properties. The presence of halogens (Br, Cl) in this compound likely enhances its lipophilicity and stability, which are advantageous for applications in drug design or agrochemicals .

Properties

Molecular Formula |

C13H8BrCl2NO |

|---|---|

Molecular Weight |

345.0 g/mol |

IUPAC Name |

N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide |

InChI |

InChI=1S/C13H8BrCl2NO/c14-9-4-5-12(11(16)7-9)17-13(18)8-2-1-3-10(15)6-8/h1-7H,(H,17,18) |

InChI Key |

QKKDZVZXKFFBHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide typically involves the reaction of 4-bromo-2-chloroaniline with 3-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

Biological Activities

Research into the biological activities of N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide has revealed several promising properties:

- Antimicrobial Activity : Initial studies indicate that the compound exhibits antimicrobial effects by inhibiting specific enzymes involved in cellular processes, suggesting potential use in treating infections .

- Antiproliferative Effects : The compound has shown promise in inhibiting the growth of certain cancer cell lines, indicating its potential as an anticancer agent .

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of enzyme activity | |

| Antiproliferative | Growth inhibition in cancer cell lines | |

| Insecticidal | Disruption of chitin synthesis in pests |

Agricultural Applications

This compound has been investigated for its potential use in agriculture, particularly as an insecticide. Its ability to disrupt essential biological processes in insects makes it a candidate for controlling pest populations effectively.

Case Studies

- Insecticidal Activity Study : A study demonstrated that this compound significantly affected the growth and development of specific insect species by interfering with chitin synthesis, essential for their exoskeleton formation .

- Anticancer Research : In vitro experiments showed that the compound inhibited the proliferation of breast cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Properties

- For example, 4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide () highlights how fluorine’s smaller size and electronegativity may alter reactivity compared to bulkier halogens like bromine .

- Electron-Withdrawing Groups : The nitro group in N-(3-chlorophenethyl)-4-nitrobenzamide () enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to halogen-only derivatives .

Structural Insights from X-ray Data

- N-(Benzothiazol-2-yl)-3-chlorobenzamide crystallizes in the triclinic space group Pī with unit cell parameters a = 7.0299(2) Å. The benzothiazole and benzamide rings are nearly coplanar, stabilized by intramolecular hydrogen bonding (N–H···O) .

- In contrast, nitro-substituted analogs (e.g., ) may exhibit twisted conformations due to steric clashes between nitro and aromatic groups .

Biological Activity

N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide is an organic compound characterized by its unique structural features, including a benzamide core with multiple halogen substitutions. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activity, particularly as an antimicrobial and potential anticancer agent. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C13H9BrClN2O

- Molecular Weight : Approximately 346.63 g/mol

- IUPAC Name : this compound

The presence of bromine and chlorine substituents on the aromatic rings enhances the compound's reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, which may be attributed to its ability to disrupt essential cellular processes.

- Mechanism of Action : The compound likely inhibits bacterial cell wall synthesis or interferes with protein functions critical for bacterial survival.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Escherichia coli | 40 µg/mL | 29 |

| Staphylococcus aureus | 50 µg/mL | 24 |

| Klebsiella pneumoniae | 30 µg/mL | 30 |

| Pseudomonas aeruginosa | 50 µg/mL | 19 |

These results suggest that this compound could be a promising candidate for developing new antibiotics, particularly against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Preliminary studies have indicated its effectiveness against various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression and altering enzyme activities involved in cancer proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.41 | 60.89 |

| HCT-116 (Colon Cancer) | 9.71 | 72.14 |

| PC3 (Prostate Cancer) | 2.29 | 80.92 |

| HepG2 (Liver Cancer) | 20.19 | 40.82 |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment, warranting further investigation into its mechanisms and efficacy in clinical settings .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound, providing insights into its potential applications:

- Antibacterial Studies : A study comparing various benzamide derivatives found that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts.

- Cytotoxicity Studies : Research on related compounds demonstrated that structural modifications significantly affect cytotoxicity profiles, emphasizing the importance of halogen presence in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.